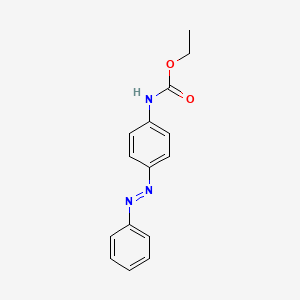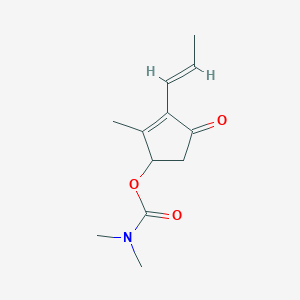![molecular formula C15H22N4 B14146834 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-79-4](/img/structure/B14146834.png)
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is a compound that features a pyrrolidine ring and an indazole moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the indazole is a bicyclic structure composed of fused benzene and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine typically involves the construction of the pyrrolidine ring followed by the attachment of the indazole moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the indazole group. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反应分析
Types of Reactions: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine has several scientific research applications, including:
作用机制
The mechanism of action of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and indazole moiety can interact with these targets through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
相似化合物的比较
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Indazole derivatives: Compounds containing the indazole moiety, such as 1H-indazole and 2H-indazole.
Uniqueness: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is unique due to the combination of the pyrrolidine ring and indazole moiety, which can confer distinct biological activities and chemical properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
属性
CAS 编号 |
89007-79-4 |
|---|---|
分子式 |
C15H22N4 |
分子量 |
258.36 g/mol |
IUPAC 名称 |
1-(3-pyrrolidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-12(18-9-4-5-10-18)8-11-19-14-7-3-2-6-13(14)15(16)17-19/h2-3,6-7,12H,4-5,8-11H2,1H3,(H2,16,17) |
InChI 键 |
GIYFCNZOOHTDBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
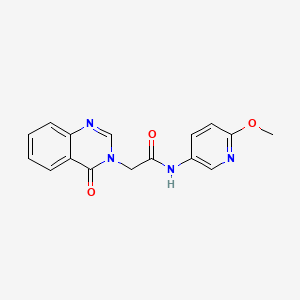
![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
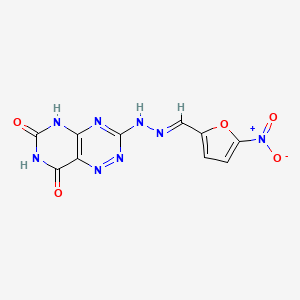
![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
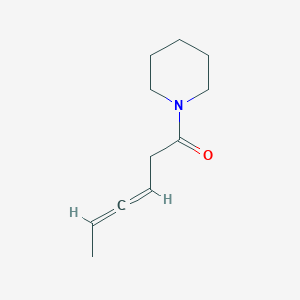
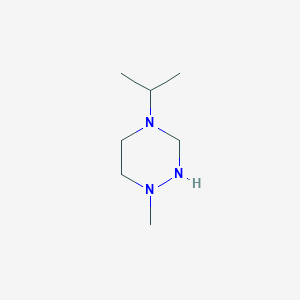
![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
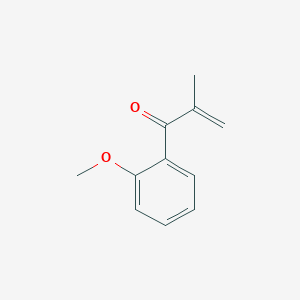
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
